Ditryptophenaline

Overview

Description

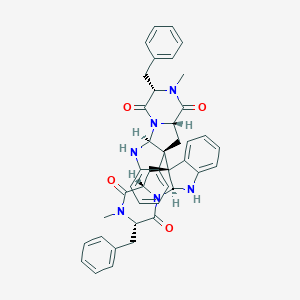

Ditryptophenaline is a dimeric diketopiperazine alkaloid, primarily isolated from the marine-derived fungus Aspergillus flavus . This compound is known for its unique structural features, including two hexahydropyrroloindole substructures connected at vicinal quaternary stereocenters . This compound exhibits significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of ditryptophenaline involves the coupling reaction of indole-2,5-dioxopiperazine units derived from tryptophan-tRNA . This process is catalyzed by P450-dependent oxidase enzymes, leading to the formation of the pyrrolidinoindoline dioxopiperazine radical, which subsequently recombines to form the dimeric structure . Additionally, a copper-mediated dimerization method has been developed, which efficiently constructs the 3a,3a-bispyrrolidinoindoline framework through a radical cascade cyclization process .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous biosynthesis. This involves the reconstitution of the biosynthetic pathway in suitable hosts such as Escherichia coli or Saccharomyces cerevisiae . These systems allow for the economic scale-up of production and the engineering of biosynthetic pathways to produce valuable analogs .

Chemical Reactions Analysis

Types of Reactions: Ditryptophenaline undergoes various chemical reactions, including oxidation, reduction, and substitution. The extensive involvement of oxidation reactions catalyzed by oxidoreductases, such as cytochrome P450s, is particularly notable during its biosynthesis .

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes are commonly used to catalyze oxidation reactions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Ditryptophenaline has a wide range of scientific research applications:

Mechanism of Action

Ditryptophenaline exerts its effects through a mechanism involving the formation of a pyrrolidinoindoline dioxopiperazine radical, catalyzed by cytochrome P450 enzymes . This radical undergoes recombination to form the dimeric structure, which interacts with various molecular targets and pathways. The compound’s cytotoxicity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular processes .

Comparison with Similar Compounds

Saframycin: A tetrahydroisoquinoline alkaloid with similar cytotoxic properties.

Strictosidine: A monoterpene indole alkaloid involved in the biosynthesis of various bioactive compounds.

Ergotamine: An ergot alkaloid with significant pharmacological activities.

Uniqueness: Ditryptophenaline is unique due to its dimeric diketopiperazine structure, which is not commonly found in other alkaloids.

Biological Activity

Ditryptophenaline is a dimeric diketopiperazine alkaloid primarily isolated from various strains of Aspergillus flavus, as well as marine-derived fungi. Its structure consists of two tryptophan residues linked via a unique pyrroloindoline core, which contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound is characterized by its complex structure, which includes a tetracyclic ring system formed through the dimerization of two tryptophan units. The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPSs) and cytochrome P450 enzymes, which facilitate the formation of the diketopiperazine scaffold and subsequent modifications leading to its final structure .

Pharmacological Effects

This compound exhibits significant pharmacological properties, particularly as an antagonist of neurokinin receptors. Notably, it has shown potent effects against the neurokinin-1 (NK-1) receptor, which is involved in pain transmission and inflammatory responses. Structure-activity relationship (SAR) studies indicate that both the indoline and phenyl moieties are critical for binding to the NK-1 receptor .

- NK-1 Receptor Antagonism : this compound has been identified as a functional antagonist at the NK-1 receptor, which is implicated in various physiological processes including pain perception and stress responses .

- Neurokinin-2 Receptor Activity : The compound also demonstrates equipotent activity against the neurokinin-2 (NK-2) receptor, suggesting broader implications in neuropharmacology .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation in anti-infective therapies. The compound's mechanism appears to involve disruption of bacterial transcriptional regulation via inhibition of CsrA, a key global regulator .

Study 1: Antimicrobial Efficacy

In vitro assays demonstrated that this compound effectively inhibited several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

This study suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Study 2: Neurokinin Receptor Interaction

A comparative analysis of this compound and its analogs revealed that modifications in the structural configuration significantly influenced receptor binding affinity. For instance, analogs with altered stereochemistry showed reduced affinity for NK-1 receptors, underscoring the importance of structural integrity for biological activity.

| Compound | NK-1 Binding Affinity (IC50 µM) |

|---|---|

| This compound | 0.5 |

| WIN 64821 (analog) | 1.2 |

| Modified Analog A | 3.5 |

This data emphasizes the potential for designing targeted therapeutics based on the structural features of this compound .

Properties

IUPAC Name |

(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40N6O4/c1-45-31(21-25-13-5-3-6-14-25)37(51)47-33(35(45)49)23-41(27-17-9-11-19-29(27)43-39(41)47)42-24-34-36(50)46(2)32(22-26-15-7-4-8-16-26)38(52)48(34)40(42)44-30-20-12-10-18-28(30)42/h3-20,31-34,39-40,43-44H,21-24H2,1-2H3/t31-,32-,33-,34-,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGYVQQRKFGLN-HSYVCWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64947-43-9 | |

| Record name | (-)-Ditryptophenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064947439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.